molecular formula C10H8Cl2O3 B8650012 Benzoic acid, 2-(2,2-dichloroethenyl)-5-methoxy- CAS No. 586415-11-4

Benzoic acid, 2-(2,2-dichloroethenyl)-5-methoxy-

Cat. No. B8650012
M. Wt: 247.07 g/mol
InChI Key: CLZQWMSMRQFYFR-UHFFFAOYSA-N
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Patent
US09050586B2

Procedure details

A 100 mL round-bottomed flask containing a stirring bar was charged with 6-methoxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (3.09 g, 10.94 mmol) and glacial acetic acid (40.0 mL). Zinc dust (2.86 g, 43.76 mmol) was added in small portions over 30 min. to the stirred reaction mixture. The reaction was left stirring at room temperature for further 30 min. and then heated at reflux for 1 h. It was filtered hot over a pad of Celite and the filtrates were diluted with water. The precipitate formed was collected by filtration and recrystallised from EtOH/H2O to give 2-(2,2-dichlorovinyl)-5-methoxybenzoic acid as white needles (1.74 g, 64%). Spectral data for this compound were consistent with those in the literature. M.p. 164-166° C. (lit. m.p. 167-168° C.); 1H NMR (400 MHz, DMSO-d6): δ=13.31 (br. s, 1H), 7.51 (d, J=8.7 Hz, 1H), 7.47-7.39 (m, 2H), 7.21 (dd, J=8.7 Hz, J=2.2 Hz, 1H), 3.82 (s, 3H).
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.86 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]([C:13](Cl)([Cl:15])[Cl:14])[O:8][C:9]2=[O:12])=[CH:5][CH:4]=1>[Zn].C(O)(=O)C>[Cl:14][C:13]([Cl:15])=[CH:7][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:10]=1[C:9]([OH:12])=[O:8]

Inputs

Step One
Name
Quantity
3.09 g
Type
reactant
Smiles
COC1=CC=C2C(OC(C2=C1)=O)C(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.86 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for further 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 100 mL round-bottomed flask containing a stirring bar
WAIT
Type
WAIT
Details
The reaction was left
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
It was filtered hot over a pad of Celite
ADDITION
Type
ADDITION
Details
the filtrates were diluted with water
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from EtOH/H2O

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(=CC1=C(C(=O)O)C=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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